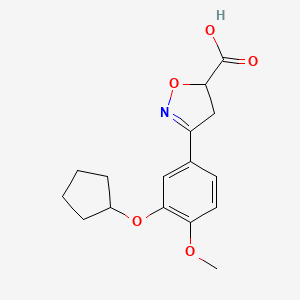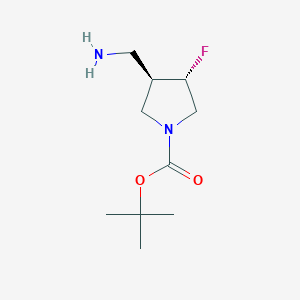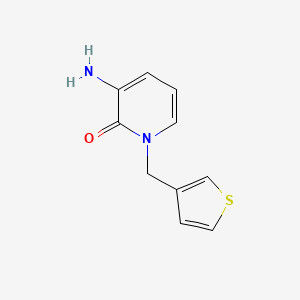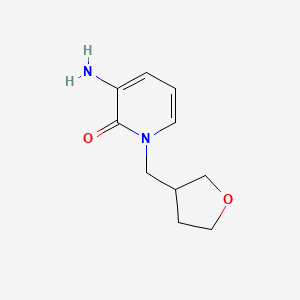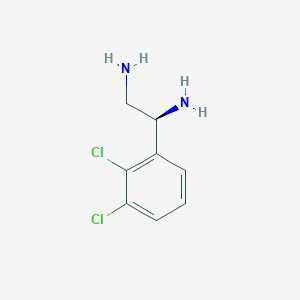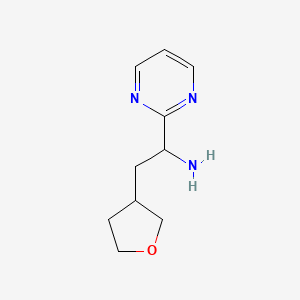![molecular formula C18H18N2OS2 B15238484 N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 4715-39-3](/img/structure/B15238484.png)
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound with the molecular formula C18H18N2OS2 This compound is known for its unique structure, which includes a thiazole ring and a thiophene ring, both of which are heterocyclic compounds containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of appropriate starting materials. One common method includes the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用机制
The mechanism of action of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Unique due to its specific substitution pattern and combination of thiazole and thiophene rings.
Thiazolecarboxamide derivatives: Similar structure but may have different substituents on the thiazole ring.
Thiophene derivatives: Compounds containing the thiophene ring but lacking the thiazole moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
4715-39-3 |
|---|---|
分子式 |
C18H18N2OS2 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N2OS2/c1-2-3-5-13-7-9-14(10-8-13)15-12-23-18(19-15)20-17(21)16-6-4-11-22-16/h4,6-12H,2-3,5H2,1H3,(H,19,20,21) |
InChI 键 |
INGKQIMPXKAEDW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


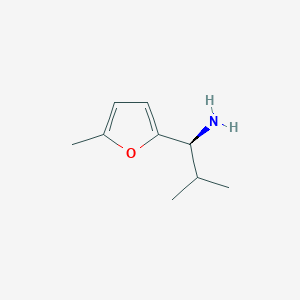
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
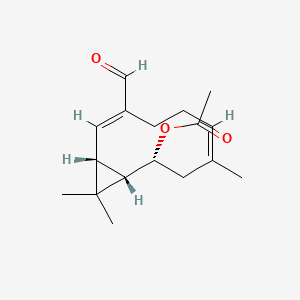

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
